4-Amino-6-fluoropiperidin-2-one
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Overview
Description
4-Amino-6-fluoropiperidin-2-one is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoropiperidin-2-one typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidin-2-one with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at the amino or fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-Amino-6-fluoropiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoropiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-fluoropiperidine
- 6-Fluoropiperidin-2-one
- 4-Amino-6-chloropiperidin-2-one
Uniqueness
4-Amino-6-fluoropiperidin-2-one is unique due to the presence of both an amino group and a fluorine atom on the piperidine ring. This combination enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H9FN2O |
---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
4-amino-6-fluoropiperidin-2-one |
InChI |
InChI=1S/C5H9FN2O/c6-4-1-3(7)2-5(9)8-4/h3-4H,1-2,7H2,(H,8,9) |
InChI Key |
PVVQIZSDXHZCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1F)N |
Origin of Product |
United States |
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